Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is a chemical compound with significant applications in medicinal chemistry and pharmacology. Its molecular formula is C₁₃H₁₇N₃O₃, and it has a molecular weight of approximately 263.29 g/mol. This compound is categorized as a carbamate derivative, specifically featuring a tert-butyl group and a pyridine ring with cyano and methoxy substituents. The compound is recognized for its potential biological activities, particularly as a pharmacological agent.
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate falls under the following classifications:
The synthesis of Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate typically involves the reaction of 4-cyano-5-methoxypyridine with tert-butyl methylcarbamate. This reaction can be facilitated through various methods, including:
The synthesis often employs solvents such as dichloromethane or dimethylformamide to enhance solubility and reactivity. The reaction conditions must be optimized to achieve high yields while minimizing by-products.
Key structural data include:
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing derivatives.
The mechanism of action of Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate involves its interaction with biological targets such as enzymes or receptors. The presence of the cyano and methoxy groups enhances its lipophilicity and potential binding affinity to target sites.
Research indicates that compounds with similar structures may act as inhibitors for specific enzymes or receptors involved in disease processes, potentially modulating pathways related to inflammation or cancer progression.
Relevant analyses such as NMR spectroscopy confirm the structural integrity of the compound post-synthesis, while thermal analysis may provide insights into its stability profile.
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate finds applications primarily in scientific research:
The compound's unique structure allows researchers to explore its potential therapeutic benefits further, making it a valuable asset in pharmacological studies.
The core carbamate group in this compound is installed through a regioselective coupling between 3-(aminomethyl)-5-methoxy-4-cyanopyridine and tert-butyl isocyanate. This reaction proceeds via nucleophilic addition-elimination, where the primary amine attacks the electrophilic carbon of the isocyanate to form a urea intermediate. Subsequent rearrangement eliminates carbon dioxide, yielding the stable tert-butoxycarbonyl (Boc)-protected carbamate [1]. Regioselectivity is governed by the electron-withdrawing cyano group at the pyridine’s 4-position, which reduces the nucleophilicity of adjacent sites and directs coupling exclusively to the aminomethyl group at position 3 [1] [4].
Critical reaction parameters:
Table 1: Regioselective Coupling Parameters
Variable | Optimal Range | Impact on Selectivity |
---|---|---|
Temperature | 0–5°C | Prevents oligomerization |
Solvent Polarity | Low (ε < 10) | Enhances nucleophile-electrophile interaction |
Isocyanate Equivalents | 1.05–1.10 eq | Minimizes di-Boc byproducts |
The pyridine scaffold is functionalized prior to carbamate coupling. Methoxy installation leverages nucleophilic aromatic substitution (SNAr) on a 5-halo-4-cyanopyridine precursor, where methoxide displaces halide at elevated temperatures (80–100°C). The reaction requires copper(I) catalysts (e.g., CuBr, 5 mol%) to accelerate substitution while suppressing demethylation [1] [4]. The cyano group is introduced earlier in the synthesis sequence via Rosenmund-von Braun reaction on a 4-bromopyridine intermediate using CuCN in DMF at 150°C. This high-temperature step achieves >90% conversion but necessitates strict oxygen exclusion to prevent hydrolysis to the carboxylic acid [4].
Functionalization hierarchy:
Synthesis requires precise sequence control to avoid premature Boc deprotection or pyridine ring degradation. The established protocol follows:
Step 1: 4-Bromo-5-methoxypicolinaldehyde → Rosenmund-von Braun cyanation → 4-cyano-5-methoxypicolinaldehyde Step 2: Reductive amination (NaBH₃CN, MeOH, 25°C) → 3-(aminomethyl)-5-methoxy-4-cyanopyridine Step 3: Boc protection (*tert*-butyl isocyanate, THF, 0°C)
Kinetic control dominates Step 2 (reductive amination), where low temperatures (25°C) favor imine reduction over aldehyde decarbonylation. Thermodynamic control operates in Step 1 (cyanation), as the 150°C reaction temperature permits equilibration to the more stable 4-cyano isomer [1]. Side reactions include:
Industrial-scale production employs bifunctional catalysts to address yield limitations in cyanation and methoxylation steps. For cyanation, CuCN/1,10-phenanthroline (10 mol%) achieves turnover frequencies (TOF) >500 h⁻¹ by stabilizing Cu(I) and preventing disproportionation [1]. Methoxylation uses CuBr/N,N-dimethylethylenediamine (DMEDA) to form a soluble complex that reduces catalyst loading to 2 mol% while maintaining 95% conversion [8].
Table 2: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Loading | Yield | Industrial Advantage |
---|---|---|---|---|
Cyanation (C4) | CuCN/phenanthroline | 10 mol% | 92% | Tolerance to chloride impurities |
Methoxylation (C5) | CuBr/DMEDA | 2 mol% | 95% | Ambient-pressure operation |
Reductive Amination | NaBH₃CN with ZnCl₂ co-cat | 5 mol% Zn | 89% | Suppresses aldehyde reduction |
Continuous-flow reactors enhance the Boc coupling step, reducing reaction time from 12 hours (batch) to 30 minutes via turbulent mixing at microscale. This system maintains regioselectivity >99% while accommodating throughputs of >1 kg/h [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1